
(2R)-2-(4,4-Dimethylcyclohexyl)propan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-2-(4,4-Dimethylcyclohexyl)propan-1-amine is a chemical compound that has been the subject of much scientific research in recent years. This compound is a chiral amine that has been synthesized using various methods. The compound has been found to have potential applications in the field of medicinal chemistry, particularly in the development of new drugs.
作用机制
The mechanism of action of (2R)-2-(4,4-Dimethylcyclohexyl)propan-1-amine is not fully understood. However, research has shown that the compound may act as an inhibitor of certain enzymes involved in cancer cell growth and proliferation. The compound may also have an effect on the levels of certain neurotransmitters in the brain, which could contribute to its neuroprotective properties.
Biochemical and Physiological Effects:
Research has shown that (2R)-2-(4,4-Dimethylcyclohexyl)propan-1-amine has various biochemical and physiological effects. The compound has been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells. The compound has also been found to have neuroprotective properties and may have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound has been shown to have an effect on the levels of certain neurotransmitters in the brain, which could contribute to its neuroprotective properties.
实验室实验的优点和局限性
One advantage of (2R)-2-(4,4-Dimethylcyclohexyl)propan-1-amine in lab experiments is its potential as a drug candidate for the treatment of various diseases. The compound has been found to have potential as a treatment for cancer and neurodegenerative diseases. However, the compound's chiral nature and the challenges associated with its synthesis can make it difficult to work with in lab experiments. Additionally, more research is needed to fully understand the compound's mechanism of action and potential side effects.
未来方向
There are many future directions for research on (2R)-2-(4,4-Dimethylcyclohexyl)propan-1-amine. One area of research could be the development of new drugs based on the compound's structure and properties. Another area of research could be the investigation of the compound's mechanism of action and potential side effects. Additionally, research could focus on the synthesis of the compound using more efficient and cost-effective methods. Overall, (2R)-2-(4,4-Dimethylcyclohexyl)propan-1-amine has the potential to be a valuable tool in the development of new drugs for the treatment of various diseases.
合成方法
The synthesis of (2R)-2-(4,4-Dimethylcyclohexyl)propan-1-amine has been achieved using various methods. One of the most common methods involves the reduction of a ketone intermediate using a chiral reducing agent. Another method involves the reduction of a corresponding nitrile intermediate using a reducing agent such as lithium aluminum hydride. The synthesis of this compound is challenging due to its chiral nature, and the yield of the product can vary depending on the method used.
科学研究应用
(2R)-2-(4,4-Dimethylcyclohexyl)propan-1-amine has been found to have potential applications in the field of medicinal chemistry. The compound has been investigated for its potential as a drug candidate for the treatment of various diseases, including cancer and neurological disorders. Research has shown that this compound has the ability to inhibit the growth of cancer cells and induce apoptosis in cancer cells. The compound has also been found to have neuroprotective properties and may have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
(2R)-2-(4,4-dimethylcyclohexyl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N/c1-9(8-12)10-4-6-11(2,3)7-5-10/h9-10H,4-8,12H2,1-3H3/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGGOOBQUCGGFGG-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1CCC(CC1)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)C1CCC(CC1)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-(4,4-Dimethylcyclohexyl)propan-1-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 3-{2-[(cyclopropylcarbonyl)amino]phenoxy}-2-thiophenecarboxylate](/img/structure/B2731305.png)

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide](/img/structure/B2731309.png)
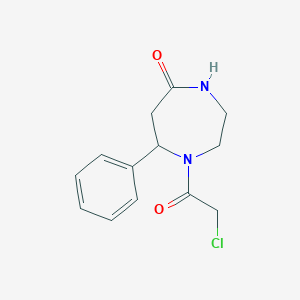
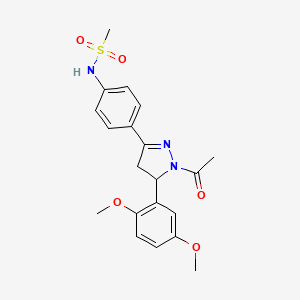

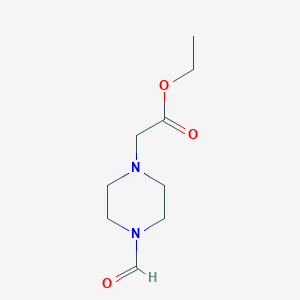
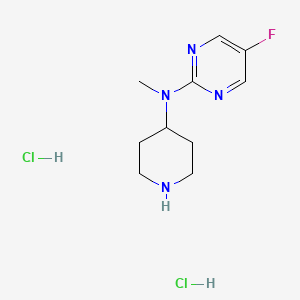
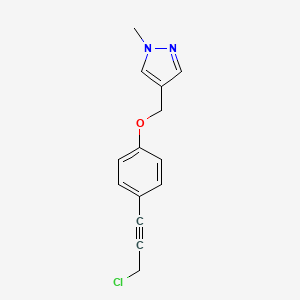
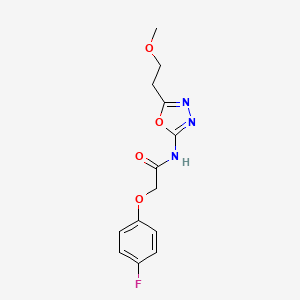
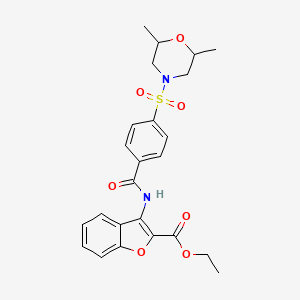
![2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2731322.png)
![methyl 5-[(4-chlorophenyl)sulfanyl]-4-[(hydroxyimino)methyl]-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B2731323.png)
